molecular formula C11H10BN3O2 B14074358 (2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid

(2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14074358
M. Wt: 227.03 g/mol
InChI Key: ZLMIITYXOMGGDT-UHFFFAOYSA-N
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Description

(2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a 2-methyl-1H-imidazol-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a cyano group on the same phenyl ring, which can provide distinct reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10BN3O2

Molecular Weight

227.03 g/mol

IUPAC Name

[2-cyano-4-(2-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H10BN3O2/c1-8-14-4-5-15(8)10-2-3-11(12(16)17)9(6-10)7-13/h2-6,16-17H,1H3

InChI Key

ZLMIITYXOMGGDT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CN=C2C)C#N)(O)O

Origin of Product

United States

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